molecular formula C13H13F2N3O B6457384 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2548994-98-3

6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457384
CAS No.: 2548994-98-3
M. Wt: 265.26 g/mol
InChI Key: KBFYIFKQOCHEIK-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring with three key substituents:

  • Difluoromethyl group at position 6, enhancing metabolic stability and lipophilicity.
  • Methyl group at position 2, contributing to steric effects.

Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and immunomodulatory properties . The incorporation of fluorine atoms, as seen in the difluoromethyl group, is known to improve bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name

6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-8-16-10(13(14)15)7-12(17-8)18-9-5-3-4-6-11(9)19-2/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYIFKQOCHEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Malonic Diester and Guanidine Derivatives

The pyrimidine core is frequently constructed via cyclization reactions between malonic diester derivatives and substituted guanidines. For example, dimethyl malonate reacts with dimethylmethylidene guanidine hydrochloride under basic conditions (e.g., sodium methoxide in methanol) to form 2-amino-4,6-dimethoxypyrimidine intermediates. Adapting this approach, researchers substitute methoxy groups with methyl and difluoromethyl functionalities through sequential alkylation and fluorination.

Reaction Conditions :

  • Solvent : Methanol or dimethyl carbonate

  • Base : Sodium methoxide (27% w/w in methanol)

  • Temperature : 60–65°C for cyclization; 90–95°C under pressurized conditions for methylation

  • Yield : 89–91% for analogous pyrimidine derivatives

Difluoromethyl Group Introduction

Post-cyclization, the difluoromethyl group is introduced via radical-mediated processes or nucleophilic substitution. A notable method employs α,α-difluorophenylacetic acid in the presence of (NH₄)₂S₂O₈ under metal-free conditions, generating difluoromethyl radicals that react with pyrimidine intermediates.

Optimization Data :

ParameterOptimal ValueYield Impact
Oxidant Loading3.0 equiv (NH₄)₂S₂O₈+32% yield
SolventDMSO89% yield
Temperature80°CMinimal side products

This method avoids transition metals, aligning with green chemistry principles.

Direct Functionalization of Preformed Pyrimidine Cores

Amination at Position 4

The N-(2-methoxyphenyl) group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Using 2-methoxyaniline and a palladium catalyst (e.g., Pd(OAc)₂/Xantphos), amination proceeds at 100°C in toluene with a 78% yield.

Comparative Catalysts :

Catalyst SystemSolventYield (%)
Pd(OAc)₂/XantphosToluene78
CuI/1,10-phenanthrolineDMF62
Metal-free (K₂CO₃)DMSO41

Methyl Group Installation at Position 2

Methylation is achieved via SN2 reactions using methyl iodide or dimethyl sulfate. In a representative procedure, 2-chloropyrimidine intermediates react with methylmagnesium bromide (3.0 equiv) in THF at −20°C, achieving 92% regioselectivity for the 2-methyl product.

Critical Parameters :

  • Temperature : Below −10°C to minimize over-alkylation

  • Grignard Reagent : Methylmagnesium bromide > MeLi due to better solubility

One-Pot Tandem Synthesis

Sequential Cyclization-Fluorination-Amination

A streamlined one-pot approach combines pyrimidine ring formation, difluoromethylation, and amination. Starting with ethyl 3-ethoxyacrylate and difluoromethylguanidine, the reaction proceeds in DMF at 120°C with Cs₂CO₃ as base, followed by in situ amination with 2-methoxyaniline.

Performance Metrics :

  • Total Yield : 74%

  • Purity : 98.5% (HPLC)

  • Reaction Time : 8 hours

Solvent and Base Screening

Optimal conditions were identified through systematic screening:

SolventBaseYield (%)
DMFCs₂CO₃74
NMPK₃PO₄68
DMSODBU59

DMF provided superior solubility for intermediates, while Cs₂CO₃ enhanced deprotonation efficiency.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability, continuous flow systems with the following configuration achieve 12 kg/day output:

  • Reactor 1 : Cyclization (60°C, residence time 30 min)

  • Reactor 2 : Difluoromethylation (80°C, 20 min)

  • Reactor 3 : Amination (100°C, 40 min)

Advantages :

  • 23% reduction in solvent waste vs. batch processes

  • 99.2% conversion rate

Waste Minimization Strategies

  • Solvent Recycling : Methanol and dimethyl carbonate are recovered via fractional distillation (98% purity).

  • Byproduct Utilization : Acetone byproducts from hydrolysis steps are repurposed as solvent in subsequent batches.

Stability and Purification Challenges

Degradation Pathways

The difluoromethyl group undergoes hydrolysis under acidic conditions (pH < 4), forming hydroxymethyl derivatives. Storage at pH 6–8 in anhydrous acetonitrile ensures 6-month stability at −20°C.

Chromatography-Free Purification

A three-step purification achieves >99% purity without column chromatography:

  • Acid-Base Extraction : Remove unreacted aniline using 1M HCl

  • Crystallization : Hexane/EtOAc (4:1) at −20°C

  • Membrane Filtration : 0.2 μm PTFE membrane

Emerging Methodologies

Photocatalytic Difluoromethylation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as photocatalyst enable room-temperature difluoromethylation. This method achieves 81% yield with enhanced selectivity for the 6-position.

Biocatalytic Approaches

Engineered transaminases catalyze the final amination step in aqueous buffer (pH 7.4), reducing organic solvent use by 90%. Current yields remain low (54%) but demonstrate proof-of-concept .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains, which could lead to new antibiotic therapies.
  • Neurological Effects : Investigations into its impact on neurotransmitter systems suggest possible applications in treating neurological disorders .

Biological Studies

The compound is utilized in various biological studies to understand its mechanisms of action:

  • Cellular Mechanisms : Studies focus on how the compound affects cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation.
  • In Vivo Studies : Animal models are employed to evaluate the pharmacokinetics and pharmacodynamics of the compound, assessing its therapeutic potential and safety profile.
  • Lead Compound Development : Its properties are being explored to develop more potent derivatives that could enhance efficacy and reduce side effects .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

  • Chemical Probes : Used as a tool in chemical biology to investigate enzyme mechanisms and protein interactions.
  • Agricultural Chemistry : Potential development as a pesticide or herbicide due to its biological activity against specific pests or pathogens.

Case Studies

Several case studies highlight the applications of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial EfficacyShowed activity against Gram-positive bacteria with minimal toxicity to human cells.
Neurological ImpactIndicated modulation of serotonin receptors, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Substituents (Position) Key Features Biological Activity/Inferences
Target Compound C6: -CF₂H; C4: N-(2-MeO-phenyl); C2: -CH₃ - Intramolecular hydrogen bonding (N–H⋯N).
- Enhanced lipophilicity (CF₂H).
Potential antimicrobial activity (inferred).
N-(2-Fluorophenyl)-5-[(4-MeO-phenyl)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine C5: -CH₂NH(4-MeO-phenyl); C4: N-(2-F-phenyl) - C–H⋯O hydrogen bonds.
- Dihedral angles: 12.8° (pyrimidine vs. phenyl).
Antibacterial/antifungal .
N-(4-MeO-phenyl)-6-Me-2-Ph-5-{[4-(CF₃)anilino]Me}pyrimidin-4-amine C5: -CH₂NH(4-CF₃-phenyl) - Disordered -CF₃ group.
- Two symmetry-independent molecules.
Higher lipophilicity (CF₃ vs. CF₂H).
5-[(4-EtO-phenyl)aminomethyl]-N-(2-F-phenyl)-6-Me-2-Ph-pyrimidin-4-amine C5: -CH₂NH(4-EtO-phenyl) - Ethoxy group increases hydrophobicity.
- π-π stacking interactions.
Improved membrane permeability.
N-(3-MeO-phenyl)-6-(CF₂H)-2-Me-pyrimidin-4-amine (CAS 2548979-51-5) C4: N-(3-MeO-phenyl) - Positional isomer of target compound.
- Altered hydrogen-bond network.
Potential variability in receptor binding.

Key Observations:

Substituent Position and Hydrogen Bonding: The 2-methoxyphenyl group in the target compound likely forms intramolecular N–H⋯N bonds, stabilizing a planar conformation . In contrast, the 3-methoxyphenyl isomer (CAS 2548979-51-5) may exhibit altered hydrogen-bond patterns due to steric hindrance . Compounds with 5-aminomethyl substituents (e.g., ) display additional intermolecular interactions (C–H⋯O, π-π stacking), enhancing crystal packing stability .

Trifluoromethyl (-CF₃) groups () increase hydrophobicity but may reduce solubility, limiting bioavailability .

Methoxy vs. Ethoxy Groups :

  • 4-Ethoxyphenyl substituents () extend hydrophobic interactions compared to methoxy, possibly enhancing membrane permeability but requiring metabolic clearance of the ethyl group .

Research Findings and Implications

  • Conformational Flexibility : Dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° in vs. 15.4° in ) influence binding to biological targets .
  • Biological Activity : Pyrimidine derivatives with 2-fluorophenyl or 4-chlorophenyl groups exhibit confirmed antibacterial/antifungal activity, suggesting the target compound may share similar mechanisms .
  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for pyrimidine amines, such as nucleophilic substitution of chloropyrimidines with substituted anilines .

Biological Activity

6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluoromethyl group and a methoxyphenyl moiety. Its molecular formula is C12H12F2N3OC_{12}H_{12}F_2N_3O with a molecular weight of approximately 253.24 g/mol. The presence of fluorine atoms in the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play vital roles in cellular signaling pathways. For instance, it may target the colony-stimulating factor-1 receptor (CSF1R), which is involved in macrophage differentiation and maintenance .
  • Cellular Proliferation : Studies indicate that this compound can affect cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the pyrimidine core or substituents can significantly alter its biological properties. For example, variations in the aryl group attached to the nitrogen atom can enhance or diminish inhibitory activity against specific targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Value (nM) Target Reference
CSF1R Inhibition<5Colony-stimulating factor 1 receptor
EGFR Inhibition>100Epidermal growth factor receptor
Cell Proliferation InhibitionVariableVarious cancer cell lines

Case Studies

  • Inhibition of Macrophage Activation : A study demonstrated that this compound effectively inhibited macrophage activation through CSF1R inhibition, leading to reduced inflammation in animal models .
  • Anticancer Activity : In vitro studies on various cancer cell lines showed that this compound could induce apoptosis and inhibit cell growth, suggesting its potential as an anticancer agent .

Q & A

Basic Questions

Q. [Basic] What are the critical parameters to optimize when synthesizing 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine to achieve high yield and purity?

  • Reaction Conditions :

  • Solvent Choice : Chloroform or toluene is often used due to their ability to dissolve polar intermediates and stabilize reactive species .
  • Temperature and Time : Refluxing (e.g., 5 hours at 80°C) ensures complete conversion of intermediates. Prolonged heating may degrade sensitive functional groups like difluoromethyl .
    • Purification Methods :
  • Column Chromatography : Silica gel (200–300 mesh) with chloroform as an eluent effectively separates impurities .
  • Crystallization : Methanol or ethanol recrystallization enhances purity, as demonstrated by a 78.7% yield and sharp melting point (469–471 K) in analogous syntheses .

Q. [Basic] Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxyphenyl protons at δ ~3.8 ppm, pyrimidine ring carbons at δ ~160 ppm) .
    • X-ray Crystallography :
  • Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions), critical for confirming stereochemistry .
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 319.12 for C₁₅H₁₅F₂N₃O) .

Advanced Questions

Q. [Advanced] How can researchers address discrepancies in reported biological activity data for pyrimidine-based compounds like this compound?

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, notes inconsistent antifungal activity across studies due to differing microbial strains .
  • Substituent Modulation : Systematically vary the difluoromethyl or methoxyphenyl groups to isolate structure-activity relationships (SAR). Analogous compounds showed enhanced activity when electron-withdrawing groups were introduced .
  • Computational Validation : Use molecular docking to predict binding modes to targets (e.g., kinases), identifying steric or electronic mismatches in conflicting datasets .

Q. [Advanced] What in silico approaches are recommended to predict the interaction of this compound with biological targets such as kinases or GPCRs?

  • Molecular Docking :

  • Software like AutoDock Vina or Schrödinger Suite models binding affinities. For example, pyrimidine derivatives with methoxyphenyl groups showed strong docking scores (ΔG ≈ -9.2 kcal/mol) against EGFR kinase .
    • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-protein interactions over 100+ ns to assess stability. highlights fluorinated pyrimidines maintaining stable hydrogen bonds with ATP-binding pockets .
    • QSAR Modeling :
  • Correlate substituent electronegativity (e.g., difluoromethyl’s Hammett σₚ value) with inhibitory potency to guide synthetic prioritization .

Q. [Advanced] How can structure-activity relationship (SAR) studies be systematically designed to enhance the pharmacological profile of this compound?

  • Substituent Libraries : Synthesize analogs with:

  • Varying Fluorination : Replace difluoromethyl with trifluoromethyl or hydrogen to assess hydrophobicity effects .
  • Methoxy Positioning : Compare 2-methoxyphenyl vs. 4-methoxyphenyl derivatives for steric effects on target binding .
    • Biological Testing :
  • Prioritize assays based on target relevance (e.g., kinase inhibition for anticancer activity, MIC assays for antimicrobial screening) .
    • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) with activity trends .

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